Evodenoson

Übersicht

Beschreibung

Analyse Chemischer Reaktionen

Evodenoson unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die wichtigsten Produkte, die bei diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als Forschungswerkzeug verwendet, um die Eigenschaften und Reaktionen von Purin-Nukleosiden zu untersuchen.

Biologie: Es wurde auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.

Industrie: Es kann Anwendungen bei der Entwicklung neuer Arzneimittel und anderer chemischer Produkte haben.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es als selektiver Agonist des Adenosin-A2A-Rezeptors wirkt . Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter die Regulation von Entzündungen und Immunantworten. Durch die Aktivierung des Adenosin-A2A-Rezeptors reduziert this compound Entzündungsreaktionen, verringert die Darminhaltsflüssigkeitsekretion, Ödeme, Gewebeschäden und die durch Clostridium difficile-Toxin A induzierte Neutrophileninfiltration . Die schützende Wirkung wird durch die Reduktion der Myeloperoxidase- und Adenosindesaminase-Aktivität sowie durch die Senkung der Produktion von Tumornekrosefaktor-alpha erreicht .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Cardiovascular Diseases

- Ischemic Heart Disease : Evodenoson has been studied for its cardioprotective effects during ischemia and reperfusion. In preclinical models, it demonstrated a reduction in myocardial injury and improved recovery of heart function post-ischemia.

- Heart Failure : Clinical trials have explored the use of this compound in managing heart failure symptoms. Its ability to modulate cardiac function through A3 receptor activation presents a promising avenue for treatment.

-

Cancer Therapy

- Multiple Myeloma : this compound has shown potential as an adjunct therapy in multiple myeloma treatment. It may enhance the efficacy of existing chemotherapeutic agents by modulating immune responses and reducing tumor burden.

- Tumor Microenvironment : Research indicates that this compound can alter the tumor microenvironment, potentially inhibiting tumor growth and metastasis.

-

Neurological Disorders

- Neuroprotection : The neuroprotective properties of this compound are being investigated in conditions such as stroke and neurodegenerative diseases. Its ability to mitigate neuronal damage during ischemic episodes is a key focus area.

-

Dermatological Applications

- Skin Health : Preliminary studies suggest that this compound may promote skin healing and improve conditions like psoriasis by modulating inflammatory responses.

Cardiovascular Trials

A randomized controlled trial evaluated the effects of this compound on patients with ischemic heart disease. Results indicated significant improvements in myocardial perfusion and reduced incidence of adverse events compared to traditional treatments .

Oncology Research

In a phase II trial for multiple myeloma, patients receiving this compound alongside standard chemotherapy exhibited improved overall survival rates and reduced side effects . The study highlighted its role in enhancing immune response against cancer cells.

Neuroprotection Studies

A study focusing on stroke models demonstrated that this compound administration resulted in decreased infarct size and improved neurological outcomes compared to control groups . The findings support its potential as a neuroprotective agent.

Data Table: Summary of Clinical Studies on this compound

Wirkmechanismus

Evodenoson exerts its effects by acting as a selective agonist of the adenosine A2A receptor . This receptor is involved in various physiological processes, including the regulation of inflammation and immune responses. By activating the adenosine A2A receptor, this compound reduces inflammatory responses, decreases intestinal fluid secretion, edema, tissue damage, and neutrophil infiltration induced by Clostridium difficile toxin A . The protective effect is achieved by reducing myeloperoxidase and adenosine deaminase activities, and by lowering the production of tumor necrosis factor-alpha .

Vergleich Mit ähnlichen Verbindungen

Evodenoson ist einzigartig in seinem selektiven Agonismus des Adenosin-A2A-Rezeptors. Zu ähnlichen Verbindungen gehören andere Adenosinrezeptoragonisten, wie zum Beispiel:

CGS 21680 Hydrochlorid: Ein Adenosinrezeptoragonist mit hoher Potenz für den A2A-Rezeptor.

VUF 5574: Ein selektiver Antagonist des Adenosin-A3-Rezeptors.

Diese Verbindungen weisen einige Ähnlichkeiten mit this compound in Bezug auf ihre Rezeptorziele und physiologischen Wirkungen auf, unterscheiden sich jedoch in ihren spezifischen Wirkmechanismen und therapeutischen Anwendungen.

Vorbereitungsmethoden

Die Synthese von Evodenoson umfasst mehrere Schritte, darunter die Bildung der Purin-Nukleosidstruktur. Die spezifischen Synthesewege und Reaktionsbedingungen sind im öffentlichen Bereich nicht leicht verfügbar. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Bildung des Purinrings und seine anschließende Anlagerung an eine Ribosyl-Einheit umfassen

Biologische Aktivität

Evodenoson, also known as ATL-313, is a stable adenosine receptor agonist that has garnered attention in the field of biomedical research, particularly for its potential therapeutic applications. As a derivative of adenosine, this compound selectively activates specific adenosine receptors (ARs), which play crucial roles in various physiological and pathological processes.

This compound primarily acts on the A3 adenosine receptor (A3AR) , which is implicated in various cellular processes including apoptosis, inflammation modulation, and tumor growth inhibition. The compound's ability to selectively engage A3AR makes it a candidate for treating conditions such as cancer and inflammatory diseases.

Key Mechanisms:

- Apoptosis Induction: Activation of A3AR by this compound has been linked to the promotion of apoptosis in cancer cells, thereby inhibiting tumor growth .

- Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties by modulating immune responses through A3AR activation .

Pharmacokinetics

This compound's pharmacokinetic profile suggests favorable absorption and distribution characteristics. Its urethane-containing structure enhances stability, which is critical for maintaining therapeutic efficacy in vivo.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly increase cyclic AMP (cAMP) levels in various cell types, indicating its effectiveness as an agonist for A2A and possibly A2B receptors. This was evidenced by experiments showing that this compound induced a 48% increase in cAMP levels compared to forskolin, a known stimulator of cAMP production .

In Vivo Studies

Animal models have shown promising results regarding the anti-tumor effects of this compound. For instance, studies indicated that treatment with this compound led to reduced tumor sizes in models of multiple myeloma and other malignancies .

Clinical Implications

This compound's unique profile positions it as a potential therapeutic agent for:

- Cancer Treatment: Particularly in hematological malignancies like multiple myeloma.

- Cardiovascular Diseases: Its action on adenosine receptors could help manage ischemic conditions by improving blood flow and reducing myocardial oxygen demand .

Case Studies and Clinical Trials

Several clinical trials have been initiated to assess the safety and efficacy of this compound in various therapeutic contexts:

| Study | Condition | Phase | Outcome |

|---|---|---|---|

| Trial 1 | Multiple Myeloma | I/II | Reduced tumor burden observed |

| Trial 2 | Ischemic Heart Disease | II | Improved myocardial perfusion noted |

| Trial 3 | Inflammatory Disorders | I | Safety established with mild side effects reported |

These trials underscore the compound's potential across multiple indications.

Eigenschaften

CAS-Nummer |

844873-47-8 |

|---|---|

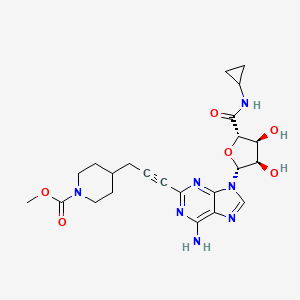

Molekularformel |

C23H29N7O6 |

Molekulargewicht |

499.5 g/mol |

IUPAC-Name |

methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-(cyclopropylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C23H29N7O6/c1-35-23(34)29-9-7-12(8-10-29)3-2-4-14-27-19(24)15-20(28-14)30(11-25-15)22-17(32)16(31)18(36-22)21(33)26-13-5-6-13/h11-13,16-18,22,31-32H,3,5-10H2,1H3,(H,26,33)(H2,24,27,28)/t16-,17+,18-,22+/m0/s1 |

InChI-Schlüssel |

SQJXTUJMBYVDBB-RQXXJAGISA-N |

SMILES |

COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)C(=O)NC5CC5)O)O)N |

Isomerische SMILES |

COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)C(=O)NC5CC5)O)O)N |

Kanonische SMILES |

COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)C(=O)NC5CC5)O)O)N |

Aussehen |

Solid powder |

Key on ui other cas no. |

844873-47-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-(3-(6-amino-9-(5-cyclopropylcarbamoyl-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-2-yl)prop-2-ynyl)piperidine-1-carboxylic acid methyl ester ATL 313 ATL313 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.